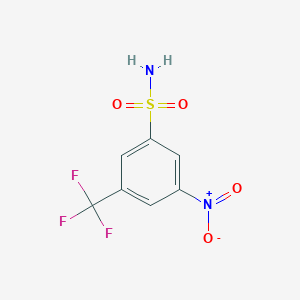
4-methyl-1,2-thiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-methyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
4-methyl-1,2-thiazole-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 4-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate biochemical pathways, enzyme activities, and receptor functions . For example, thiazole derivatives have been shown to inhibit certain enzymes and block specific receptors, leading to their biological effects .
相似化合物的比较
Similar Compounds
- 4-methyl-1,3-thiazole-5-carboxylic acid
- 2-methyl-4-thiazolecarboxylic acid
- 4-chlorobenzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-methyl-1,2-thiazole-3-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
1507952-32-0 |
|---|---|
分子式 |
C5H5NO2S |
分子量 |
143.17 g/mol |
IUPAC 名称 |
4-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8) |
InChI 键 |
WVOCLGXUOTUGLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSN=C1C(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



